

Preparing Stock Solutions for Co 101244: Application Notes and Protocols

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Compound of Interest

Compound Name: Co 101244

Cat. No.: B12815975

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Abstract

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2] Its selectivity makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in various neurological disorders. Proper preparation of **Co 101244** stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of **Co 101244** stock solutions for both in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Co 101244** hydrochloride is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.

Property	Value
Synonyms	PD 174494, Ro 63-1908
Chemical Name	1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride[1]
Molecular Formula	C ₂₁ H ₂₇ NO ₃ · HCl[3]
Molecular Weight	377.91 g/mol
Appearance	Solid[3]
Purity	≥98%[3]
CAS Number	193356-17-1[3]

Solubility Data

The solubility of **Co 101244** hydrochloride in various common laboratory solvents is crucial for selecting the appropriate vehicle for stock solution preparation. The following table summarizes the maximum solubility of **Co 101244** in different solvents.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
Water	100 mM	37.79 mg/mL	
DMSO	50 mM	≥ 10 mg/mL[3]	Hygroscopic; use freshly opened DMSO. Ultrasonic treatment may be needed.[4]
Ethanol	Not specified	≥ 10 mg/mL[3]	
PBS (pH 7.2)	Not specified	1-10 mg/mL[3]	Sparingly soluble.[3]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **Co 101244** in DMSO, which is a common solvent for in vitro experiments.

Materials:

- **Co 101244** hydrochloride powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, high-quality microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Determine the required mass: Based on the desired stock concentration and volume, calculate the mass of **Co 101244** hydrochloride needed. The molecular weight to be used for this calculation is 377.91 g/mol .
- Weigh the compound: Carefully weigh the calculated amount of **Co 101244** hydrochloride powder in a sterile microcentrifuge tube or vial.
- Add solvent: Add the appropriate volume of high-quality DMSO to the vial.
- Dissolve the compound: Vortex the solution until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[4]
- Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^[4] Store the aliquots at -20°C for short-term storage (up to 1

month) or -80°C for long-term storage (up to 6 months).[4] Ensure the vials are tightly sealed to prevent moisture absorption.[4]

Protocol 2: Preparation of Working Solutions for In Vivo Use

For in vivo studies, it is often necessary to prepare **Co 101244** in a vehicle that is well-tolerated by the animal model. The following are examples of solvent systems that can be used.

Vehicle Composition 1: DMSO/PEG300/Tween-80/Saline[4]

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Procedure:

- Prepare a concentrated stock solution of **Co 101244** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add the PEG300 and mix thoroughly.
- Add the Tween-80 and mix until the solution is homogeneous.
- Finally, add the saline to reach the desired final volume and concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (6.62 mM).[4]

Vehicle Composition 2: DMSO/SBE- β -CD in Saline[4]

- 10% DMSO
- 90% (20% SBE- β -CD in Saline)

Procedure:

- Prepare a concentrated stock solution of **Co 101244** in DMSO.
- Prepare a 20% solution of Sulfobutylether- β -cyclodextrin (SBE- β -CD) in saline.
- Add the required volume of the DMSO stock solution to the SBE- β -CD solution to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (6.62 mM).[4]

Vehicle Composition 3: DMSO/Corn Oil[4]

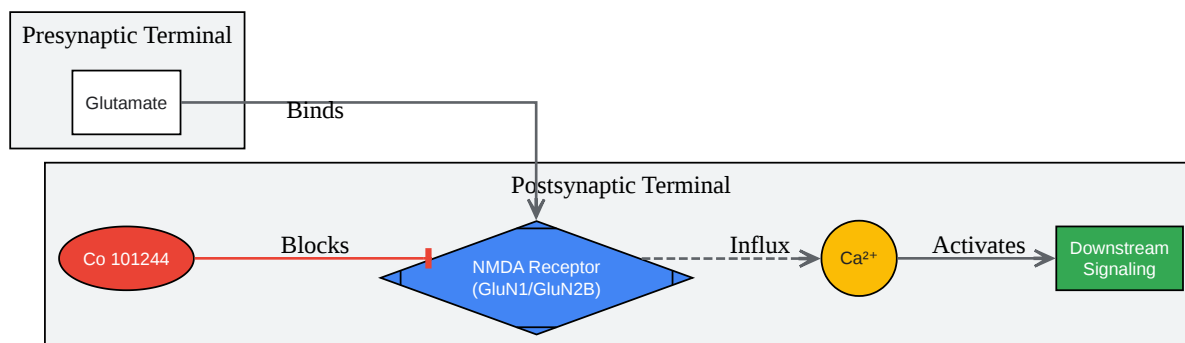
- 10% DMSO
- 90% Corn Oil

Procedure:

- Prepare a concentrated stock solution of **Co 101244** in DMSO.
- Add the required volume of the DMSO stock solution to the corn oil to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (6.62 mM).[4]

Signaling Pathway and Mechanism of Action

Co 101244 exerts its effects by selectively blocking NMDA receptors that contain the GluN2B subunit. This antagonism prevents the binding of the co-agonist glycine and the subsequent influx of Ca^{2+} ions, which is a critical step in excitatory neurotransmission. The diagram below illustrates the mechanism of action of **Co 101244** at the synapse.

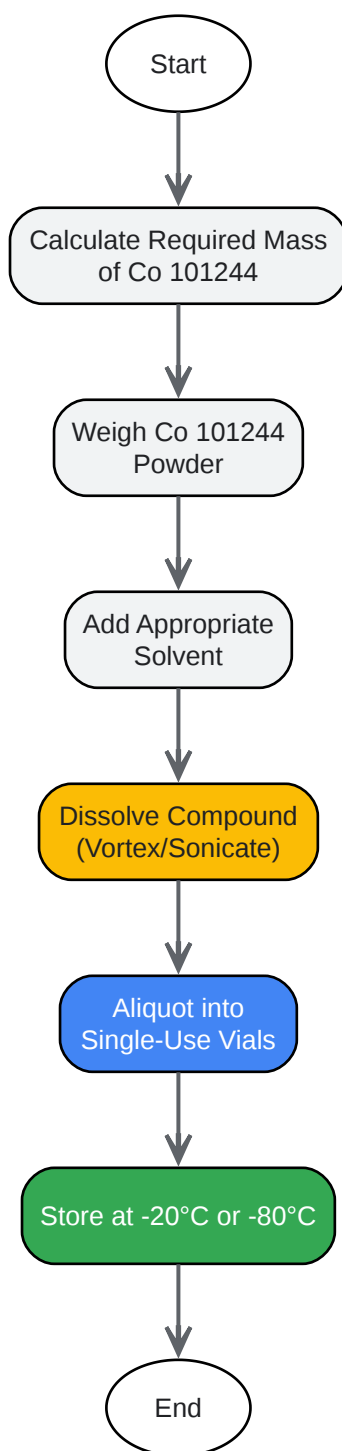


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Caption: Mechanism of action of **Co 101244** at the NMDA receptor.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of **Co 101244**.



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Caption: General workflow for preparing **Co 101244** stock solutions.

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